

# iso-Decyl Acetate (CAS 69103-24-8): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *iso-Decyl-acetate*

Cat. No.: *B1619489*

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## Introduction

iso-Decyl acetate, registered under CAS number 69103-24-8, is a branched-chain ester recognized for its characteristic fresh, citrus-like aroma.<sup>[1]</sup> This colorless, clear liquid is primarily utilized as a fragrance ingredient in various consumer products.<sup>[1]</sup> Its branched structure imparts specific physicochemical properties, such as viscosity and solvency, that distinguish it from its linear isomer, n-decyl acetate. This guide provides an in-depth overview of iso-decyl acetate, encompassing its chemical and physical properties, a plausible synthesis protocol, analytical methodologies, and a summary of its toxicological assessment.

## Chemical and Physical Properties

The fundamental physicochemical properties of iso-decyl acetate are summarized in the table below. This data is essential for its handling, formulation, and quality control.

Property	Value	Source
CAS Number	69103-24-8	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>2</sub>	[2]
Molecular Weight	200.32 g/mol	[2]
Appearance	Colorless clear liquid	[1]
Odor	Fresh, citrus, green, herbal	[1]
Boiling Point	228.00 to 229.00 °C @ 760.00 mm Hg	[1]
Flash Point	93.89 °C (201.00 °F) TCC	[1]
Vapor Pressure	0.061000 mmHg @ 25.00 °C (estimated)	[1]
Solubility	Insoluble in water; soluble in alcohol	[1]
XLogP3	4.2	[2]

## Experimental Protocols

### Synthesis of iso-Decyl Acetate via Fischer Esterification

The synthesis of iso-decyl acetate can be achieved through the Fischer esterification of iso-decyl alcohol with acetic acid, using a strong acid as a catalyst. The following is a representative experimental protocol adapted from established procedures for similar esters.

Materials:

- iso-Decyl alcohol
- Glacial acetic acid
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate

- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Distilled water
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

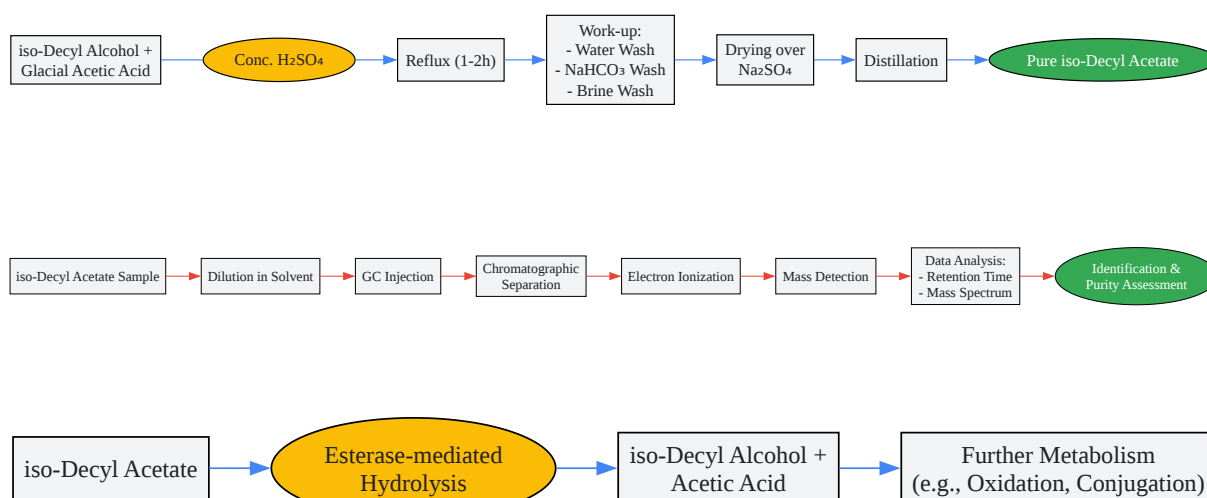
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine iso-decyl alcohol and a molar excess of glacial acetic acid.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux for a period of 1-2 hours to drive the reaction towards completion.
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Transfer the mixture to a separatory funnel.

- Wash the organic layer sequentially with distilled water, 5% sodium bicarbonate solution (to neutralize the excess acid catalyst and acetic acid), and finally with brine.
- During the bicarbonate wash, vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.
- Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
- Purification:
  - Decant or filter the dried organic layer to remove the drying agent.
  - Purify the crude iso-decyl acetate by simple distillation. Collect the fraction that distills at the expected boiling point of iso-decyl acetate.

#### Logical Workflow for Fischer Esterification:



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## References

- 1. isodecyl acetate, 69103-24-8 [thegoodscentcompany.com]
- 2. Acetic acid, isodecyl ester | C<sub>12</sub>H<sub>24</sub>O<sub>2</sub> | CID 112240 - PubChem [pubchem.ncbi.nlm.nih.gov]
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